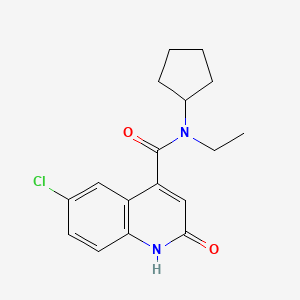![molecular formula C18H22N4O3 B7574187 3-[4-(2-phenylmethoxypropanoyl)piperazin-1-yl]-1H-pyridazin-6-one](/img/structure/B7574187.png)
3-[4-(2-phenylmethoxypropanoyl)piperazin-1-yl]-1H-pyridazin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(2-phenylmethoxypropanoyl)piperazin-1-yl]-1H-pyridazin-6-one is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields. This compound is also known as PP-1 and has a molecular formula of C22H25N5O3. PP-1 is a small molecule inhibitor that has been found to have a variety of biological activities, making it a promising candidate for use in drug development.
Mécanisme D'action
PP-1 inhibits the activity of kinases by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its target proteins, leading to a downstream effect on cell signaling pathways. PP-1 has been found to have a high affinity for several kinases, making it an effective inhibitor.
Biochemical and Physiological Effects:
PP-1 has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and inhibit angiogenesis. PP-1 has also been found to have anti-inflammatory activity, making it a promising candidate for use in treating inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
PP-1 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. PP-1 has also been extensively studied, making it a well-characterized compound. However, PP-1 also has limitations, including its specificity for certain kinases and potential off-target effects.
Orientations Futures
There are several future directions for research on PP-1. One potential area of research is the development of PP-1 analogs with improved specificity and potency. Another area of research is the use of PP-1 in combination with other anticancer drugs to enhance their efficacy. Additionally, PP-1 could be studied for its potential use in treating other diseases, such as inflammatory diseases and autoimmune disorders.
Conclusion:
In conclusion, PP-1 is a promising compound that has gained significant attention in scientific research. It has been found to have several biological activities, including anticancer and anti-inflammatory activity. PP-1 has several advantages for use in lab experiments, but also has limitations that need to be addressed. Future research on PP-1 could lead to the development of novel therapies for various diseases.
Méthodes De Synthèse
PP-1 can be synthesized using a variety of methods, including the reaction of 1-(2-bromoethyl)-4-(2-phenylmethoxypropanoyl)piperazine with 3-cyanopyridazine in the presence of a base. The resulting product is then purified using chromatography to obtain pure PP-1.
Applications De Recherche Scientifique
PP-1 has been extensively studied for its potential use in drug development. It has been found to inhibit the activity of several kinases, including Src, Lck, and Fyn. These kinases play a crucial role in cell signaling and are often overactive in cancer cells. PP-1 has been found to have anticancer activity in several studies, making it a promising candidate for use in cancer therapy.
Propriétés
IUPAC Name |
3-[4-(2-phenylmethoxypropanoyl)piperazin-1-yl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-14(25-13-15-5-3-2-4-6-15)18(24)22-11-9-21(10-12-22)16-7-8-17(23)20-19-16/h2-8,14H,9-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEQABREVBQBAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NNC(=O)C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-phenylmethoxypropanoyl)piperazin-1-yl]-1H-pyridazin-6-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5-Diethyl-3-[2-oxo-2-[2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]ethyl]imidazolidine-2,4-dione](/img/structure/B7574116.png)
![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1-(2-methylphenyl)cyclohexane-1-carboxamide](/img/structure/B7574124.png)
![5-[[4-[1-(Benzenesulfonyl)azepan-2-yl]piperidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7574128.png)

![4-methoxy-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B7574139.png)
![5-[4-(4-Chlorophenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole](/img/structure/B7574146.png)
![N-[(4-ethylphenyl)methyl]-2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B7574149.png)
![6-methyl-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]imidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7574157.png)
![N-[1-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-7H-purin-6-amine](/img/structure/B7574167.png)
![N-(2-hydroxyethyl)-3-[1-oxo-1-(2,2,2-trifluoroethylamino)propan-2-yl]oxybenzamide](/img/structure/B7574173.png)
![N-[[1-(4-fluorophenyl)cyclopentyl]methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7574174.png)
![Cyclopropyl-[2-[1-(5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B7574190.png)

![(2,4-Dimethyl-1,3-thiazol-5-yl)-[2-[[2-methoxyethyl(methyl)amino]methyl]pyrrolidin-1-yl]methanone](/img/structure/B7574204.png)